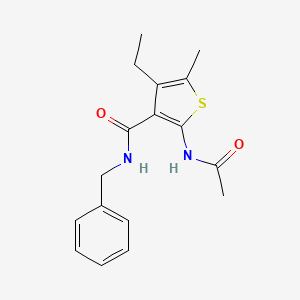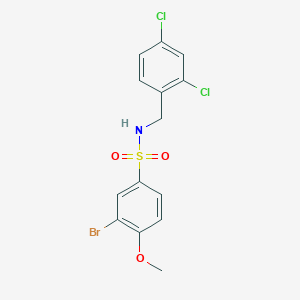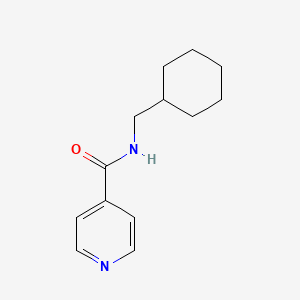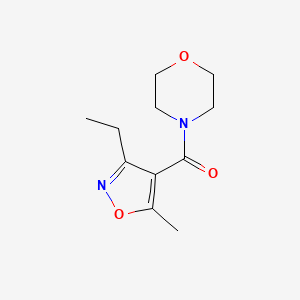
3-chloro-N-(3,4-dimethoxyphenyl)-6-nitro-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-N-(3,4-dimethoxyphenyl)-6-nitro-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, substituted with chloro, nitro, and carboxamide groups, along with a dimethoxyphenyl moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3,4-dimethoxyphenyl)-6-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Nitration: Introduction of the nitro group at the 6-position of the benzothiophene ring is achieved through nitration reactions using nitric acid and sulfuric acid.
Chlorination: The chloro group is introduced at the 3-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Carboxamide Formation: The carboxamide group is formed by reacting the benzothiophene derivative with an appropriate amine, in this case, 3,4-dimethoxyaniline, under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3,4-dimethoxyphenyl)-6-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂).
Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH) in the presence of bases or catalysts.
Major Products
Reduction: Conversion of the nitro group to an amino group results in 3-chloro-N-(3,4-dimethoxyphenyl)-6-amino-1-benzothiophene-2-carboxamide.
Substitution: Replacement of the chloro group with an amine results in compounds like N-(3,4-dimethoxyphenyl)-6-nitro-1-benzothiophene-2-carboxamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, 3-chloro-N-(3,4-dimethoxyphenyl)-6-nitro-1-benzothiophene-2-carboxamide is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3,4-dimethoxyphenyl)-6-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The nitro group, for example, can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(3,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide: Lacks the nitro group, which may result in different biological activities.
6-nitro-1-benzothiophene-2-carboxamide: Lacks the chloro and dimethoxyphenyl groups, affecting its reactivity and biological properties.
3-chloro-1-benzothiophene-2-carboxamide: Lacks both the nitro and dimethoxyphenyl groups, leading to different chemical and biological behaviors.
Uniqueness
3-chloro-N-(3,4-dimethoxyphenyl)-6-nitro-1-benzothiophene-2-carboxamide is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activities. The presence of both electron-donating (dimethoxyphenyl) and electron-withdrawing (nitro) groups creates a compound with a distinct electronic profile, influencing its interactions with biological targets and its behavior in chemical reactions.
Properties
IUPAC Name |
3-chloro-N-(3,4-dimethoxyphenyl)-6-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O5S/c1-24-12-6-3-9(7-13(12)25-2)19-17(21)16-15(18)11-5-4-10(20(22)23)8-14(11)26-16/h3-8H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPMDIHEJUYVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3595519.png)

![1-[(4-bromo-3-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B3595528.png)


![DIETHYL 5-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}ISOPHTHALATE](/img/structure/B3595570.png)
![diethyl 5-[(2-thienylcarbonyl)amino]isophthalate](/img/structure/B3595573.png)

![(4-BROMO-5-ETHYL-2-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B3595586.png)
![ETHYL 2-[2-(PYRIDINE-3-AMIDO)-1,3-THIAZOL-4-YL]ACETATE](/img/structure/B3595601.png)
![6-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B3595609.png)

![methyl [3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B3595622.png)
